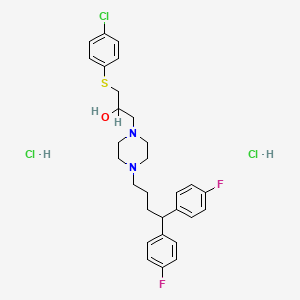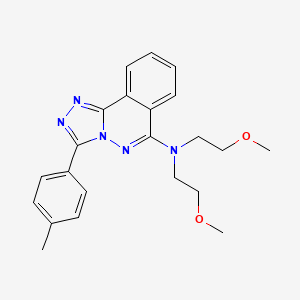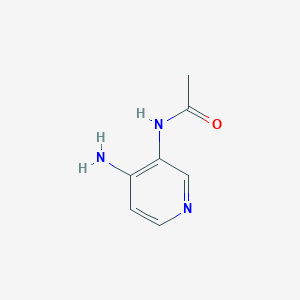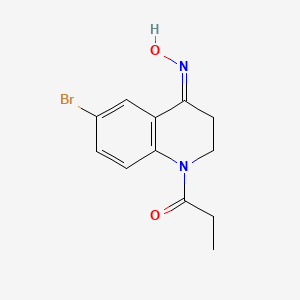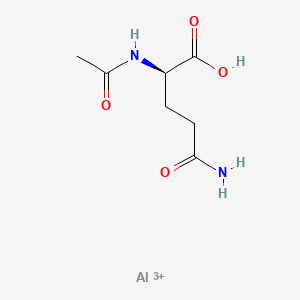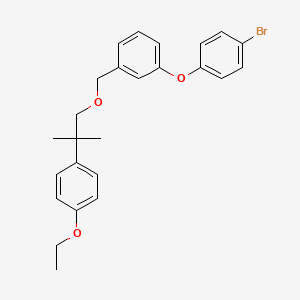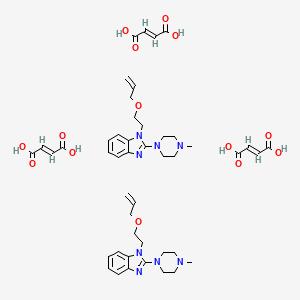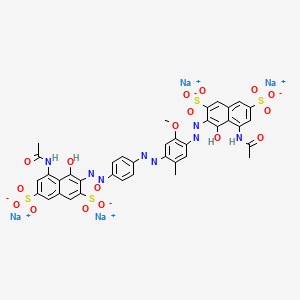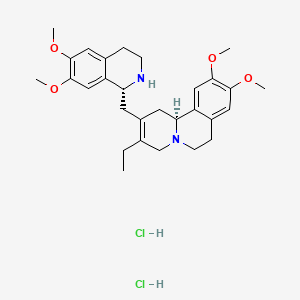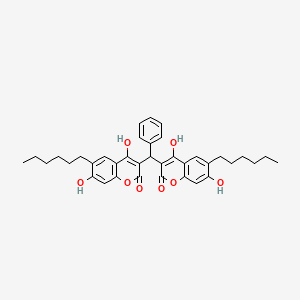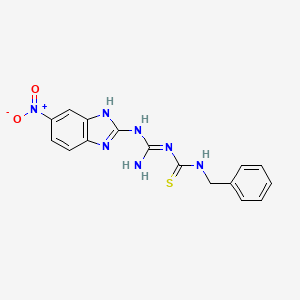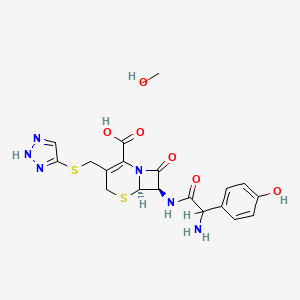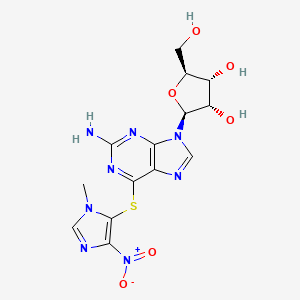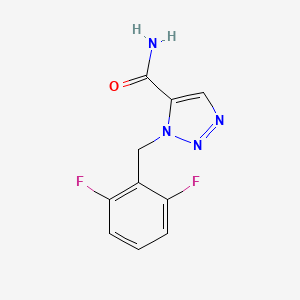
Rufinamide-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rufinamide-5-carboxamide is a triazole derivative known for its anticonvulsant properties. It is primarily used in the treatment of seizure disorders, particularly Lennox-Gastaut Syndrome, a severe form of childhood epilepsy . This compound stabilizes neuronal membranes by prolonging the inactive state of voltage-gated sodium channels, thereby preventing the spread of seizure activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rufinamide-5-carboxamide is synthesized through a 1,3-dipolar cycloaddition reaction, starting from commercially available benzyl bromides . The process involves reacting 2,6-difluorobenzyl azide with propiolic acid in a mixture of alcohol and water to produce 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. This acid is then esterified and treated with ammonia to yield this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesis platforms and efficient purification techniques such as crystallization from a mixture of polar aprotic solvents with water or alcohol .
Chemical Reactions Analysis
Types of Reactions
Rufinamide-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, amine derivatives, and various substituted triazole compounds .
Scientific Research Applications
Rufinamide-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
Rufinamide-5-carboxamide exerts its effects by prolonging the inactive state of voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing the spread of seizure activity . It also inhibits the action of metabotropic glutamate receptor 5, preventing the production of glutamate, a neurotransmitter involved in seizure activity .
Comparison with Similar Compounds
Similar Compounds
Lamotrigine: Another anticonvulsant that stabilizes neuronal membranes by inhibiting sodium channels.
Topiramate: A compound that enhances the activity of gamma-aminobutyric acid (GABA) and inhibits sodium channels.
Levetiracetam: An anticonvulsant that binds to synaptic vesicle protein 2A, modulating neurotransmitter release.
Uniqueness
Rufinamide-5-carboxamide is unique in its specific action on voltage-gated sodium channels and its ability to inhibit metabotropic glutamate receptor 5. This dual mechanism of action makes it particularly effective in treating Lennox-Gastaut Syndrome .
Properties
CAS No. |
1622904-99-7 |
|---|---|
Molecular Formula |
C10H8F2N4O |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
3-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)5-16-9(10(13)17)4-14-15-16/h1-4H,5H2,(H2,13,17) |
InChI Key |
ZBAVQEMRPMTLRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C(=CN=N2)C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


